Regioisomeric Differentiation of 7‑ vs. 6‑Thiophene‑Sulfonamide Substitution on the Tetrahydroquinoline Scaffold
In the N‑sulfonamide‑tetrahydroquinoline RORγt series, the position of the aryl‑sulfonamide attachment (C‑6 vs. C‑7) is a primary determinant of inverse‑agonist potency. The lead compound 5a (a 7‑substituted analog sharing the same tether topology as the target compound) achieved an in‑vitro RORγt inverse‑agonist IC₅₀ of 28 nM in a Gal4‑DBD/RORγt‑LBD luciferase reporter assay, whereas the corresponding 6‑substituted regioisomer showed >10‑fold weaker activity (IC₅₀ > 300 nM) . This regioisomeric sensitivity indicates that the 7‑thiophene‑2‑sulfonamide orientation places the thiophene ring into a productive H‑bond network within the ligand‑binding domain that is sterically inaccessible with the 6‑substituted scaffold.
| Evidence Dimension | RORγt inverse‑agonist potency (IC₅₀) in a Gal4‑DBD/RORγt‑LBD luciferase reporter cell‑based assay |
|---|---|
| Target Compound Data | Class‑representative 7‑thiophene‑2‑sulfonamide analog (5a): IC₅₀ = 28 nM |
| Comparator Or Baseline | 6‑substituted thiophene‑2‑sulfonamide regioisomer: IC₅₀ > 300 nM |
| Quantified Difference | ≥10.7‑fold improvement in potency for the 7‑substituted analog |
| Conditions | HEK293T cells co‑transfected with Gal4‑DBD/RORγt‑LBD and pGL4.31 luciferase reporter; compounds tested at 0.01–10 μM; 24 h incubation. |
Why This Matters
Procurement of the 7‑thiophene‑2‑sulfonamide regioisomer (rather than the 6‑substituted variant) is essential for capturing the high‑potency RORγt inverse‑agonist phenotype and for benchmarking against literature lead 5a.
- [1] Lv, L.; Chen, B.; Gao, Y.; Sun, N.; Li, W.; Fu, W. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. J. Med. Chem. 2024, 67 (23), 21400–21420; Table 2 and associated SAR discussion. View Source
